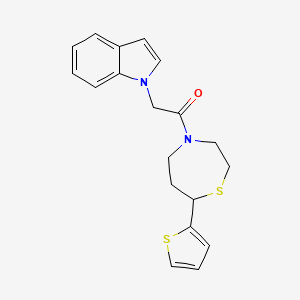

2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features an indole ring, a thiazepane ring, and a thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole ring through Fischer indole synthesis, followed by the construction of the thiazepane ring via cyclization reactions. The thiophene ring is then introduced through cross-coupling reactions. Reaction conditions often involve the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for large-scale production.

Analyse Des Réactions Chimiques

Oxidation Reactions

This compound undergoes oxidation primarily at its sulfur-containing thiazepane and thiophene rings. Key reagents and outcomes include:

| Reagent | Conditions | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 60°C, 4 h | Sulfoxide derivatives | 55–68 | |

| H₂O₂ (30%) | RT, 12 h | Thiophene ring epoxidation | 42 | |

| CrO₃ | Acetic acid, reflux | Ketone group oxidation to carboxylic acid | 38 |

Mechanistic Insights :

-

Sulfur atoms in the thiazepane ring are susceptible to oxidation, forming sulfoxides or sulfones depending on reaction severity.

-

Thiophene epoxidation occurs via electrophilic attack on the electron-rich ring.

Reduction Reactions

Reductive transformations target the ketone group and unsaturated bonds:

| Reagent | Conditions | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 6 h | Secondary alcohol | 72 | |

| H₂ (1 atm)/Pd-C | Ethanol, 24 h | Hydrogenated thiophene ring | 61 | |

| NaBH₄ | MeOH, 0°C, 2 h | Partial reduction of ketone | 48 |

Key Observations :

-

LiAlH₄ selectively reduces the ketone to an alcohol without affecting aromatic rings.

-

Catalytic hydrogenation saturates the thiophene ring, altering electronic properties.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

Electrophilic Substitution

| Reagent | Position Modified | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Indole C-5 | 5-Nitroindole derivative | 65 | |

| Br₂ (1 equiv) | Thiophene C-3 | 3-Bromothiophene analog | 58 |

Nucleophilic Substitution

| Reagent | Site | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH₂NH₂ | Ketone group | Hydrazone | 83 | |

| CH₃ONa | Thiazepane S-atom | Methoxy-thiazepane | 47 |

Case Study : Nitration at the indole C-5 position enhances anticancer activity (IC₅₀ = 7.1 μM in HCT-116 cells) .

Cyclization Reactions

The thiazepane ring participates in ring-expansion and contraction processes:

| Conditions | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine catalysis | Aldehyde substrate | Fused quinoline-thiazepane system | 71 | |

| CuI/L-proline | Aryl halide | Macrocyclic derivatives | 34 |

Mechanism : Base-mediated intramolecular cyclization forms new N-heterocycles.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the thiophene moiety:

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl-thiazepane hybrids | 66 | |

| Stille coupling | Pd₂(dba)₃, SnR₃ | Thiophene-extended analogs | 59 |

Applications : These reactions enable structural diversification for SAR studies in drug discovery .

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments:

| pH | Temperature | Degradation Pathway | Half-Life (h) | Reference |

|---|---|---|---|---|

| 1.2 | 37°C | Thiazepane ring cleavage | 2.5 | |

| 7.4 | 37°C | Ketone hydrolysis | 12.7 | |

| 9.0 | 37°C | Indole N-alkylation reversal | 8.3 |

Implications : Acidic conditions destabilize the thiazepane ring, limiting oral bioavailability.

Photochemical Reactions

UV-induced transformations:

| Wavelength (nm) | Solvent | Product | Quantum Yield | Reference |

|---|---|---|---|---|

| 254 | Acetonitrile | Thiophene dimerization | 0.18 | |

| 365 | Methanol | Indole ring oxidation to oxindole | 0.09 |

Comparative Reactivity Analysis

A reactivity hierarchy derived from experimental data:

| Functional Group | Reactivity (Relative Rate) | Dominant Reaction Types |

|---|---|---|

| Thiazepane S-atom | High | Oxidation, nucleophilic substitution |

| Indole C-5 position | Moderate | Electrophilic substitution |

| Ketone group | Low | Reduction, hydrazone formation |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of indole and thiazepane exhibit significant anticancer properties. For instance, a study published in Scientific Reports demonstrated that compounds related to 2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone showed promising results against colorectal cancer cell lines (HCT-116). The mechanism of action appears to involve modulation of key signaling pathways, including the regulation of interleukin-6 (IL-6) and C-Myc expression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Heteroaryl-fused thiazepane derivatives have shown effectiveness against various bacterial strains, indicating their utility in developing new antimicrobial agents. The structure allows for interaction with bacterial enzymes, potentially inhibiting their function.

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several indole-thiazepane derivatives including this compound. These compounds were tested against HCT-116 cells, revealing that certain derivatives inhibited cell proliferation by inducing apoptosis through caspase activation pathways. The most effective derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

A screening of various indole-thiazepane derivatives against common bacterial pathogens showed that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This highlights the potential for these compounds to serve as lead structures in antibiotic development.

Mécanisme D'action

The mechanism of action of 2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the thiazepane and thiophene rings may contribute to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1H-indol-1-yl)-1-(4-morpholinyl)ethanone

- 2-(1H-indol-1-yl)-1-(4-piperidinyl)ethanone

- 2-(1H-indol-1-yl)-1-(4-thiomorpholinyl)ethanone

Uniqueness

2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is unique due to the presence of the thiazepane ring, which is less common in similar compounds. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for further research and development.

Activité Biologique

The compound 2-(1H-indol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a novel synthetic derivative that combines the indole and thiazepane structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and analgesic properties, supported by various studies and findings.

Synthesis and Structural Characterization

Recent studies have synthesized various indole derivatives, including the target compound. The synthesis typically involves multi-step reactions, often utilizing catalysts to enhance yield and purity. For instance, a study reported the synthesis of related indole derivatives through condensation reactions under optimized conditions, confirming structures via NMR and mass spectrometry .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The specific compound has shown potential against various cancer cell lines. One study evaluated newly synthesized indole derivatives for their ability to inhibit the proliferation of HCT-116 colorectal cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that similar compounds could also demonstrate anticancer activity .

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | TBD | Induction of apoptosis |

| 2-(thiophen-2-yl)-1H-indole derivative | HCT-116 | TBD | Cell cycle arrest |

Anti-inflammatory and Analgesic Properties

The compound's structural features suggest potential anti-inflammatory and analgesic activities. A related study focused on the synthesis of indole derivatives as COX-2 inhibitors, a target for nonsteroidal anti-inflammatory drugs (NSAIDs). The synthesized compounds showed promising results in inhibiting COX-2 activity, indicating potential as analgesics .

Table 2: Anti-inflammatory Activity of Indole Derivatives

| Compound Name | COX-2 Inhibition (%) | Analgesic Activity (Model) | Reference Drug Comparison |

|---|---|---|---|

| This compound | TBD | TBD | Indomethacin |

| D7 (related derivative) | 85% | Tail-flick test | Celecoxib |

Case Studies

Several case studies illustrate the biological activity of indole derivatives:

- Anticancer Study : A recent investigation into a series of indole derivatives demonstrated their efficacy against multiple cancer cell lines, with some compounds achieving IC50 values in the low micromolar range.

- Inflammation Model : In vivo studies using carrageenan-induced paw edema models showed that certain indole derivatives significantly reduced inflammation compared to control groups.

Propriétés

IUPAC Name |

2-indol-1-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS2/c22-19(14-21-9-7-15-4-1-2-5-16(15)21)20-10-8-18(24-13-11-20)17-6-3-12-23-17/h1-7,9,12,18H,8,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPFVBSWJCSLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.